7-nitro-1,2,3,4-tetrahydro-1,4-ethanoquinoline
Description
7-nitro-1,2,3,4-tetrahydro-1,4-ethanoquinoline is a heterocyclic compound that features a quinoline core structure with a nitro group at the 7th position and an ethano bridge
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.229 |
InChI |
InChI=1S/C11H12N2O2/c14-13(15)9-1-2-10-8-3-5-12(6-4-8)11(10)7-9/h1-2,7-8H,3-6H2 |
InChI Key |
UEJJDRZSAFWMMU-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-1,2,3,4-tetrahydro-1,4-ethanoquinoline typically involves the nitration of a suitable quinoline precursor. One common method is the nitration of 3,4-dihydro-2H-1,4-ethano-quinoline using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of 7-nitro-1,2,3,4-tetrahydro-1,4-ethanoquinoline may involve a continuous flow process where the nitration reaction is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-nitro-1,2,3,4-tetrahydro-1,4-ethanoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoline derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Major Products Formed
Reduction: 7-amino-3,4-dihydro-2H-1,4-ethano-quinoline.
Oxidation: Quinoline derivatives with various functional groups.
Substitution: Compounds with different substituents replacing the nitro group.
Scientific Research Applications
7-nitro-1,2,3,4-tetrahydro-1,4-ethanoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-nitro-1,2,3,4-tetrahydro-1,4-ethanoquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-nitro-3,4-dihydro-2H-1,4-benzothiazine: Similar structure with a sulfur atom in the ring.
4-hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4th position.
3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: Compounds with a similar dihydro structure and nitro group.
Uniqueness
7-nitro-1,2,3,4-tetrahydro-1,4-ethanoquinoline is unique due to its ethano bridge, which imparts distinct chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
